molecular formula C29H44O9 B1669384 Cyasterone CAS No. 17086-76-9

Cyasterone

Cat. No. B1669384
CAS RN: 17086-76-9
M. Wt: 520.7 g/mol
InChI Key: BZWMGJMVOQFRLR-RLXFKYOQSA-N
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Description

Cyasterone is a steroid lactone, a 21-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 20-hydroxy steroid, a 6-oxo steroid, and a phytoecdysteroid . It is a natural product found in Cyathula capitata, Ajuga taiwanensis, and other organisms .


Synthesis Analysis

The biosynthesis of cyasterone in Cyathula sp. is discussed on the basis of the identical C-24 configuration of sitosterol and amarasterone A . Cyasterone has also been shown to promote the trabecular bone structure in rats, which evenly benefits the repair of Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) .


Molecular Structure Analysis

Cyasterone has a molecular formula of C29H44O8 . The structures of two cyasterone stereoisomers, 2 and 3, were determined to be 28-epi-cyasterone and 25-epi-28-epi-cyasterone .


Chemical Reactions Analysis

Cyasterone has been found to inhibit Dexamethasone-induced cytotoxicity in Bone Marrow Stromal Cells (BMSCs) at concentrations of 1 to 10μM at 24h .


Physical And Chemical Properties Analysis

Cyasterone has a molecular weight of 520.7 g/mol . Its IUPAC name is (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one .

Scientific Research Applications

Promoting Bone Fracture Healing

Cyasterone has been found to be effective in promoting bone fracture healing. A study by Zhu et al. (2021) demonstrated that Cyasterone could accelerate the healing process of fractured femurs. This is achieved by enhancing the migration and osteogenesis capacities of Mesenchymal Stem Cells (MSCs), leading to a faster recovery in rats with femur fracture. The study also noted a significant increase in the level of SDF-1α in rats treated with Cyasterone, which is instrumental in MSC mobilization and osteogenesis (Zhu et al., 2021).

Insect Growth and Development

Cyasterone has shown effects on the growth and development of insects. A study conducted by Xinnian et al. (2001) observed that Cyasterone had a significant impact on the hatching and development of the diamondback moth. It was found that at concentrations above 50 mg/L, Cyasterone inhibited larval growth and egg production, while promoting these at lower concentrations. This dual role might be attributed to its hormonal activity and antifeeding activity (Xinnian et al., 2001).

Anticancer Properties

Cyasterone has been researched for its potential in cancer treatment. Lu et al. (2016) explored its effects on A549 and MGC823 cells, discovering that Cyasterone induced apoptosis in these cells. The study highlighted its ability to inhibit the epidermal growth factor receptor- phosphatidylinositol 3 kinase/protein kinase B (EGFR-AKT) signaling pathways while activating P38 pathways, suggesting its promise as a natural EGFR inhibitor and a potential anti-cancer agent (Lu et al., 2016).

Effects on Intestinal Flora in Colorectal Cancer

In a 2022 study, Xiong et al. investigated the effect of Cyasterone on intestinal flora in a BRAFV600E-mutant mouse model of colorectal cancer. The study found that Cyasterone enhanced the diversity of the gut microbiota and increased the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae. This suggests that Cyasterone could be a potential inhibitor of BRAFV600E-mutant colorectal cancer via its effects on intestinal flora (Xiong et al., 2022).

Safety And Hazards

Cyasterone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and suitable protective clothing should be worn. Dust formation and formation of mist, gas, or vapors should be avoided .

Future Directions

Cyasterone could be used as a therapeutic reagent for MSCs mobilization and osteogenesis . It has been shown to accelerate fracture healing and has a protective effect on steroid-induced Osteonecrosis of the femoral head .

properties

IUPAC Name

(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFYSBQJYCICOG-YSEUJXISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937843
Record name Cyasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyasterone

CAS RN

17086-76-9
Record name Cyasterone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyasterone
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Record name Cyasterone
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Record name 17086-76-9
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Record name CYASTERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
XG Lu, HF Qiu, L Yang, JY Zhang, SJ Ma… - Biomedicine & …, 2016 - Elsevier
… Furthermore, cyasterone inhibited MGC823 cells … cyasterone inhibits growth of A549 and MGC823 cells, via regulating EGFR signaling pathway. Our results indicated that cyasterone, a …
Number of citations: 10 www.sciencedirect.com
K Okuzumi, N Hara, H Uekusa… - Organic & Biomolecular …, 2005 - pubs.rsc.org
… to the isolation of two cyasterone stereoisomers, 2 and 3, together with the known cyasterone 1. The … to be 28-epi-cyasterone and 25-epi-28-epi-cyasterone, respectively, by means of …
Number of citations: 25 pubs.rsc.org
H Hikino, Y Hikino, K Nomoto, T Takemoto - Tetrahedron, 1968 - Elsevier
… , cyasterone, has been isolated from Cyathula capitata (Amaranthaceae). Chemical and physico-chemical studies of cyasterone and its … the structure of cyasterone as shown in formula I. …
Number of citations: 65 www.sciencedirect.com
J Zhu, Y Liu, C Chen, H Chen, J Huang, Y Luo… - Journal of Orthopaedic …, 2021 - Elsevier
… effect of Cyasterone on fracture healing. What's more, we also checked the effect of Cyasterone on … Our results showed that Cyasterone could promote the migration and osteogenesis …
Number of citations: 18 www.sciencedirect.com
Z Xin‐nian, F Jian‐feng, Z Shan‐xue… - Insect …, 2001 - Wiley Online Library
… affected by cyasterone. It was found that, at concentrations higher than 50 mg/L cyasterone, the … This dual role of cyasterone might be attributed to its hormonal activity and antifeeding …
Number of citations: 10 onlinelibrary.wiley.com
T Takemoto, Y Hikino, K Nomoto, H Hikino - Tetrahedron letters, 1967 - Elsevier
… the dried roots), for which the name cyasterone is proposed, This communication presents evidence leading to the structure I for cyasterone. Cyasterone, C2gH440S* 1/2 H20T1 mp 164…
Number of citations: 45 www.sciencedirect.com
S IMAI, T TOYOSATO, M SAKAI, Y SATO… - Chemical and …, 1969 - jstage.jst.go.jp
… The present paper deals with the isolation of cyasterone (1) and ecdysterone (2) from Ajuga … Although ecdysterone occurs widely in plants, cyasterone has so far only been isolated from …
Number of citations: 64 www.jstage.jst.go.jp
M Lin, W Xie, D Xiong, S Tang, X Huang, L Deng… - Chinese Medicine, 2023 - Springer
… cyasterone has protective effects for ALI. This study aims to investigate the effect of cyasterone on … Next, we evaluated the effect of cyasterone on the degree of inflammation in ALI mice. …
Number of citations: 9 link.springer.com
T Ohtaki, CM Williams - The Biological Bulletin, 1970 - journals.uchicago.edu
… about 3-4 hours for cyasterone. Therefore, cyasterone's resistance to inactivation can fully account … time was about 6 hours for α-ecdysone and 32 hours for cyasterone. Consequently, …
Number of citations: 40 www.journals.uchicago.edu
R BOID, HUWH REES, TW GOODWIN - 1974 - portlandpress.com
Approximately 30 different closely related compounds possessing moulting hormone activity (ecdysones) have been isolated from plants, but such compounds are by no means …
Number of citations: 12 portlandpress.com

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